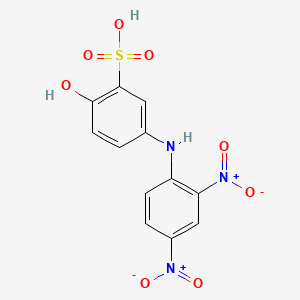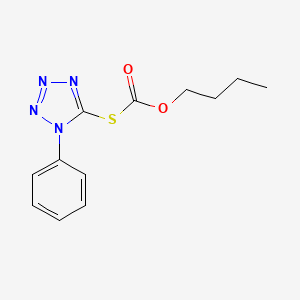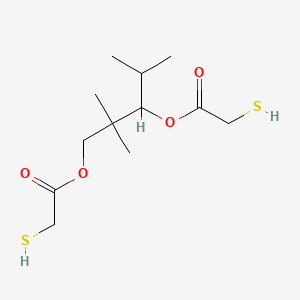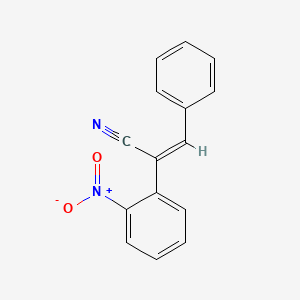
3-(3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenyl)-2-phenylacrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenyl)-2-phenylacrylonitrile is a complex organic compound known for its unique structural properties. It features a triazinan ring, a phenyl group, and an acrylonitrile moiety, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenyl)-2-phenylacrylonitrile typically involves multi-step organic reactions. The process begins with the formation of the triazinan ring, followed by the introduction of the phenyl and acrylonitrile groups. Common reagents used include dimethylamine, phenylacetonitrile, and various catalysts to facilitate the reactions under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is crucial in industrial settings to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
3-(3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenyl)-2-phenylacrylonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions but generally include derivatives with modified functional groups, such as hydroxyl, amino, or halogenated compounds.
科学的研究の応用
3-(3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenyl)-2-phenylacrylonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 3-(3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenyl)-2-phenylacrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular processes, contributing to its observed effects in biological systems.
類似化合物との比較
Similar Compounds
- **3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)-N-[3-(fluorosulfonyl)phenyl]benzene-1-carboximidic acid .
- **Ethanesulfonic acid–N’-{[3-(4,6-diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenyl]methyl}-N-[3-(dimethylcarbamoyl)phenyl]carbamimidic acid .
Uniqueness
Compared to similar compounds, 3-(3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenyl)-2-phenylacrylonitrile stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
特性
CAS番号 |
19160-02-2 |
|---|---|
分子式 |
C20H20N6 |
分子量 |
344.4 g/mol |
IUPAC名 |
(Z)-3-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-2-phenylprop-2-enenitrile |
InChI |
InChI=1S/C20H20N6/c1-20(2)25-18(22)24-19(23)26(20)17-10-6-7-14(12-17)11-16(13-21)15-8-4-3-5-9-15/h3-12H,1-2H3,(H4,22,23,24,25)/b16-11+ |
InChIキー |
BSKYDTKKRYMJJY-LFIBNONCSA-N |
異性体SMILES |
CC1(N=C(N=C(N1C2=CC=CC(=C2)/C=C(\C#N)/C3=CC=CC=C3)N)N)C |
正規SMILES |
CC1(N=C(N=C(N1C2=CC=CC(=C2)C=C(C#N)C3=CC=CC=C3)N)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



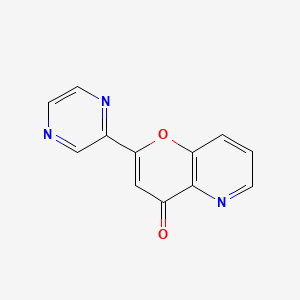
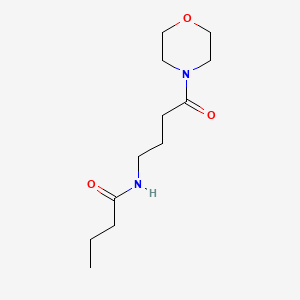
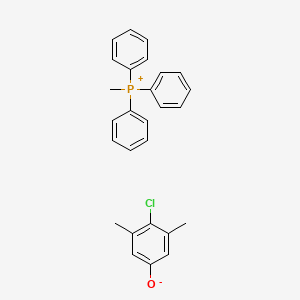

![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)

